molecular formula C16H25ClN2O4 B1671480 Epibestatin hydrochloride CAS No. 100992-60-7

Epibestatin hydrochloride

Cat. No. B1671480
M. Wt: 344.8 g/mol
InChI Key: XGDFITZJGKUSDK-FPFZOWOXSA-N
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Description

Epibestatin hydrochloride is a compound with a molecular weight of 344.83 . It appears as a white powder and forms a clear colorless solution at 5 mg plus 0.2 ml of water . The elemental analysis shows it contains 54.6% carbon and 8.1% nitrogen .


Synthesis Analysis

Epibestatin hydrochloride can be synthesized from an aldehyde derived from d-phenylalanine . The key step in the synthesis is a proline-catalyzed α-hydroxylation of the aldehyde, which leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity . The synthetic route offers a general method for the synthesis of such types of compounds and their analogues by changing the proline catalyst and/or the starting material from d- to l-phenylalanine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Epibestatin hydrochloride include a proline-catalyzed α-hydroxylation of an aldehyde derived from d-phenylalanine . This reaction leads to the incorporation of a hydroxyl group at the α-position of the aldehyde .


Physical And Chemical Properties Analysis

Epibestatin hydrochloride is a white powder that forms a clear colorless solution at 5 mg plus 0.2 ml of water . Its elemental composition includes 54.6% carbon and 8.1% nitrogen .

Scientific Research Applications

Enzymatic Activity and Synthesis

  • Inhibition of Leukotriene Synthesis : Epibestatin hydrochloride, a diastereomer of bestatin, was studied for its effect on leukotriene synthesis. It was observed that unlike bestatin, epibestatin neither inhibited leukotriene B4 or B5 production by leukotriene A4 hydrolase nor prevented the covalent coupling of [3H]LTA4 to the enzyme (Evans & Kargman, 1992).

  • Diastereoselective Synthesis : Epibestatin, along with other related compounds, was synthesized using a method involving proline-catalyzed α-hydroxylation of an aldehyde derived from d-phenylalanine. This study highlights a general method for the synthesis of such types of compounds (Jain, 2019).

Pharmacokinetics and Bioavailability

While specific research on the pharmacokinetics and bioavailability of epibestatin hydrochloride is not found in the current search, studies on similar compounds can offer insights into this area. For instance, research on epiberberine, a compound with a similar nomenclature, provides information on its oral bioavailability, excretion, and cytochrome P450 inhibition properties (Chen et al., 2017). Such studies are crucial for understanding the pharmacological profile and potential therapeutic applications of these compounds.

Therapeutic Potential

While direct studies on epibestatin hydrochloride's therapeutic potential are not available, research on structurally or functionally similar compounds provides some context. For example, epiberberine, also an alkaloid, has been identified for its multi-therapeutic effects, including anti-adipogenesis, anti-dyslipidemia, and anti-cancer activities, which are indicative of the potential of similar compounds in various therapeutic areas (Liu, Li, & He, 2020).

Future Directions

The stabilization of protein-protein interactions (PPIs) by targeting PPI interfaces with small molecule drugs like Epibestatin hydrochloride has enormous potential as a therapeutic strategy . The discovery of novel PPI stabilizers has been hindered due to the lack of tools available to monitor PPI stabilization . Therefore, future research could focus on developing tools for monitoring PPI stabilization and discovering novel PPI stabilizers .

properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFITZJGKUSDK-FPFZOWOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016925
Record name Epibestatin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epibestatin hydrochloride

CAS RN

100992-60-7
Record name Epibestatin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Richter, C Hedberg - Synthesis, 2010 - thieme-connect.com
… In summary, we have described here a stereoselective synthesis of epibestatin hydrochloride (1) involving 7 reaction steps with an (unoptimized) overall yield of 8%, delivering the …
Number of citations: 4 www.thieme-connect.com
EC Dietze, ML Bowie, K Mrózek… - Journal of cell …, 2005 - journals.biologists.com
… Cells were then rinsed twice in ice-cold PBS containing protease inhibitor cocktail (4 μg/ml epibestatin hydrochloride, 2 μg/ml calpain inhibitor II, 2 μg/ml pepstatin A, 4 μg/ml mastoparan…
Number of citations: 21 journals.biologists.com
ML Bowie, EC Dietze, J Delrow, GR Bean, MM Troch… - Oncogene, 2004 - nature.com
… protease inhibitors, pelleted, and resuspended in Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl at pH 8.1, 1 × protease inhibitor cocktail (4 μg/ml epibestatin hydrochloride, 2 μg/…
Number of citations: 57 www.nature.com
RV Murikoli - 2010 - researcharchive.vuw.ac.nz
The causative agent of tuberculosis (TB) is Mycobacterium tuberculosis, which affects 2 billion of the world population and kills 1.8 million people annually. It is among the top three …
Number of citations: 1 researcharchive.vuw.ac.nz
V Seewaldt… - 2003 - apps.dtic.mil
Interactions between normal mammary epithelial cells HMECs and extracellular matrix ECM are important for mammary gland homeostasis and loss of ECM-sensitivity is an early event …
Number of citations: 2 apps.dtic.mil

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